molecular formula C14H16N2O5 B1259812 Brachystemidine D

Brachystemidine D

Cat. No.: B1259812
M. Wt: 292.29 g/mol
InChI Key: DBJBAGUZUMGDCA-WCQYABFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brachystemidine D is a nitrogen-containing glycoside compound isolated from the roots of Brachystemma calycinum (Chinese name: Duan Ban Hua), a plant traditionally used in herbal medicine. Its molecular formula is C₁₄H₁₆N₂O₅, with a molecular weight of 292.29 g/mol . Physically, it exists as colorless crystals with a melting point of 147.5–149°C and exhibits an optical rotation of [α]D²⁵ = +3.52° (c = 0.43, MeOH) . The compound is biosynthesized via β-glycosidic bonds, a structural hallmark of glycosides from the Cycadaceae family . Its low natural yield (0.000004% dry weight) underscores challenges in large-scale isolation .

Properties

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

[(2R)-2-[(2S)-2-hydroxy-5-oxopyrrolidin-1-yl]-2,5-dihydrofuran-3-yl]methyl 1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H16N2O5/c17-11-3-4-12(18)16(11)13-9(5-7-20-13)8-21-14(19)10-2-1-6-15-10/h1-2,5-6,11,13,15,17H,3-4,7-8H2/t11-,13+/m0/s1

InChI Key

DBJBAGUZUMGDCA-WCQYABFASA-N

Isomeric SMILES

C1CC(=O)N([C@H]1O)[C@H]2C(=CCO2)COC(=O)C3=CC=CN3

Canonical SMILES

C1CC(=O)N(C1O)C2C(=CCO2)COC(=O)C3=CC=CN3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Brachystemidine D belongs to a class of nitrogenous glycosides and alkaloids with diverse bioactivities. Below is a systematic comparison with structurally or functionally related compounds:

Table 1: Structural and Pharmacological Comparison of this compound and Analogues

Compound Molecular Formula Source (Plant, Part) Key Pharmacological Activities Physical Properties Yield (% dw)
This compound C₁₄H₁₆N₂O₅ Brachystemma calycinum (root) Immunosuppression (specific mechanism unreported) mp 147.5–149°C; [α]D²⁵ +3.52° (MeOH) 0.000004
Brachystemidine G Not reported Brachystemma calycinum (root) Potent immunosuppression (IC₅₀ = 5.6 μg/mL for T/B lymphocytes) Not reported Not reported
Brachystemidine A C₁₅H₁₈N₂O₅ Brachystemma calycinum (root) Unstable optical activity; structural similarity to D mp 210–211.5°C; [α]D unstable in MeOH 0.000008
Gelsemiumidine D C₂₃H₂₆N₂O₃ Gelsemium elegans (root) Moderate cytotoxicity (MCF-7 and PC-12 cells) Dimeric monoterpene indole alkaloid Not reported
1,2,4-Triazine Derivative (100) Not reported Butea monosperma (seed) Insect-repellent properties; traditional use as dye Not reported Not reported
Brachystamide A C₂₄H₃₁NO₃ Piper brachystachyum (fruit) Secondary flavonoid; structural divergence from Brachystemidines Semi-solid; soluble in MeOH Not reported

Key Findings:

Structural Diversity: this compound shares a β-glycosidic backbone with other Cycadaceae glycosides but differs in substituents compared to Brachystemidines A and G . Brachystamide A (from Piper brachystachyum) is structurally distinct, being a flavonoid rather than a glycoside .

Bioactivity Profile: Immunosuppression: Brachystemidine G exhibits superior activity (IC₅₀ = 5.6 μg/mL) compared to D, though the latter’s exact potency remains unquantified . Cytotoxicity: Gelsemiumidine D shows moderate cytotoxicity, contrasting with this compound’s focus on immunomodulation .

Natural Availability :

  • This compound and A are isolated in trace amounts (≤0.000008% dw), limiting their practical utility without synthetic augmentation .

Thermal Stability :

  • Unlike heat-sensitive amatoxins (e.g., α-amanitin), this compound’s melting point suggests moderate thermal resilience .

Research Implications

  • Synthetic Routes : The low natural yield of this compound necessitates development of total synthesis protocols, akin to those used for majusculamide D .
  • Structure-Activity Relationships (SAR): Comparative studies between Brachystemidines D and G could elucidate key functional groups driving immunosuppression.
  • Clinical Potential: Brachystemidine G’s high potency warrants further in vivo studies for autoimmune disease applications .

Q & A

Basic Research Questions

Q. What methodologies are optimal for isolating Brachystemidine D from Brachystemma calycinum?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic separation. Column chromatography with silica gel or reverse-phase HPLC is recommended for purification. Yield optimization requires adjusting solvent polarity and temperature, as initial yields are reported at 0.000004% dry weight . To ensure reproducibility, document extraction parameters (e.g., solvent ratios, duration) and validate purity via NMR and mass spectrometry .

Q. How is the structural identity of this compound confirmed in new studies?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR (1H, 13C, 2D-COSY) to map carbon-hydrogen frameworks.
  • High-resolution mass spectrometry (HR-MS) to confirm molecular formula (C₁₄H₁₆N₂O₅).
  • X-ray crystallography for absolute stereochemistry, if crystalline forms are obtainable. Cross-validate data against published spectra (e.g., [α]D²⁰ = +3.52° in methanol) .

Q. What analytical techniques are recommended for quantifying this compound in plant extracts?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (254 nm) and a C18 column, employing acetonitrile/water gradients. Calibrate with authentic standards and validate via spike-recovery experiments. For trace quantification, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity .

Advanced Research Questions

Q. How can conflicting reports on this compound’s bioactivity be systematically addressed?

  • Methodological Answer : Conduct a meta-analysis to identify variables causing discrepancies (e.g., cell line specificity, assay conditions). Standardize protocols:

  • Use primary cell lines (e.g., HUVEC for endothelial studies, as in vulpinic acid research ).
  • Control for compound stability (e.g., oxidation in cell culture media).
  • Validate bioactivity via orthogonal assays (e.g., enzymatic inhibition and gene expression profiling) .

Q. What strategies are effective in elucidating this compound’s mechanism of action?

  • Methodological Answer :

  • Omics approaches : Transcriptomics to identify differentially expressed genes, or proteomics to map protein interaction networks.
  • Molecular docking : Screen against predicted targets (e.g., inflammatory enzymes) using software like AutoDock Vina.
  • siRNA knockdown : Validate target relevance in cellular models .

Q. How to design dose-response studies for this compound’s pharmacological effects?

  • Methodological Answer :

  • Pilot studies : Establish a dynamic range (e.g., 0.1–100 µM) using logarithmic dilution series.
  • Statistical power : Use ≥3 biological replicates and ANOVA with post-hoc tests.
  • Controls : Include solvent-only controls and reference compounds (e.g., vulpinic acid for antioxidant assays ). Document EC₅₀/IC₅₀ values and Hill slopes for comparative analysis .

Methodological Considerations for Data Reproducibility

  • Experimental Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail extraction, purification, and characterization steps. Provide raw spectral data in supplementary materials .
  • Ethical Compliance : For in vitro studies using human cells, adhere to ethical review protocols, including informed consent for cell line sourcing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Brachystemidine D
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